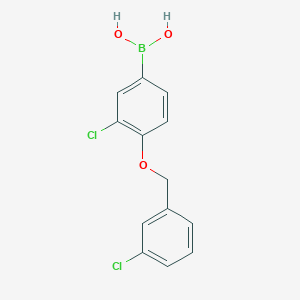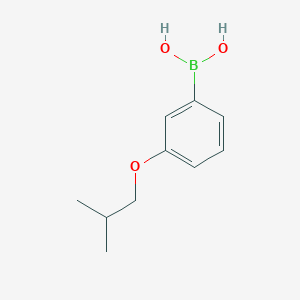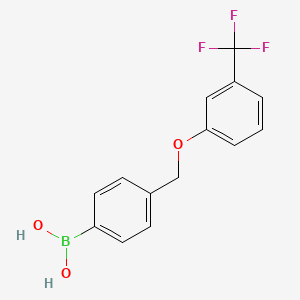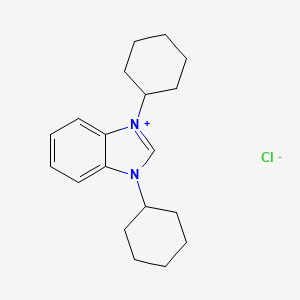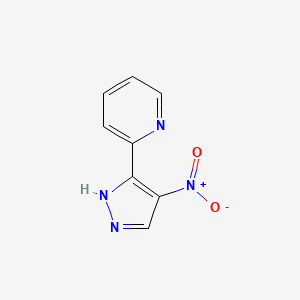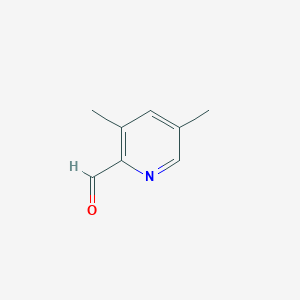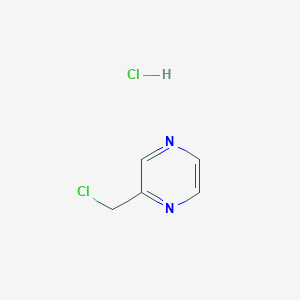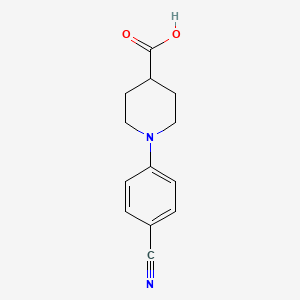![molecular formula C9H9ClIN3 B1591822 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 213744-81-1](/img/structure/B1591822.png)
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
4-Chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine, also known as 6-Chloro-7-iodo-7-deazapurine, is a white solid . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved by the iodine reaction of 4-chloro-7h-pyrrole[2,3-d]pyrimidine with NIS . Another method involves the first α-alkylation reaction between diethyl malonate and allyl bromide, followed by the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The molecular formula of 4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine is C9H9ClIN3 . Its average mass is 321.545 Da and its monoisotopic mass is 320.952972 Da .Chemical Reactions Analysis
The compound can undergo an electrophilic fluorination reaction with Selectfluor, converting 4-chloropyrrolo[2,3-d]pyrimidine to 4-chloro-5-fluoropyrrolo[2,3-d]pyrimidine .Physical And Chemical Properties Analysis
The compound has a density of 1.9±0.1 g/cm3, a boiling point of 382.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . Its enthalpy of vaporization is 60.6±3.0 kJ/mol, and it has a flash point of 185.3±26.5 °C . The index of refraction is 1.725 .Scientific Research Applications
-
Pharmaceutical Intermediate
-
Manufacture of Tofacitinib Citrate
- Field : Pharmaceutical Industry
- Application : “4-Chloro-7H-pyrrolo[2,3-d]pyrimidine” is used in the manufacture of Tofacitinib citrate .
- Method : The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .
-
Synthesis of Tubercidin Analogs
- Field : Organic Chemistry
- Application : The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is described .
- Method : The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .
-
Cu-catalyzed Reactions
- Field : Organic Chemistry
- Application : Pyrrolo[2,3-d]pyrimidines are synthesized using Cu-catalyzed reactions .
- Method : CuCl and 6-methylpicolinic acid are used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines . NaI is utilized as an additive and its role might be to activate the electrophile through conversion of aryl bromide into the corresponding aryl iodide .
-
Synthesis of N(4)-benzoyl-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine
- Field : Organic Chemistry
- Application : The synthesis of N(4)-benzoyl-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine is described .
- Method : The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
-
Manufacture of Tofacitinib
-
Microwave-assisted Reactions
-
Pyrrole-based Reactions
-
Fischer Indole-type Synthesis
-
Aldehyde-based Reactions
-
Synthesis of N(4)-benzoyl-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine
- Field : Organic Chemistry
- Application : The synthesis of N(4)-benzoyl-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine is described .
- Method : The synthesis of these compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .
-
Manufacture of CP690550 and CGP76030
Future Directions
properties
IUPAC Name |
4-chloro-5-iodo-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClIN3/c1-5(2)14-3-6(11)7-8(10)12-4-13-9(7)14/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJHYDYATVCGFKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1N=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80598930 | |
| Record name | 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-iodo-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
213744-81-1 | |
| Record name | 4-Chloro-5-iodo-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80598930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

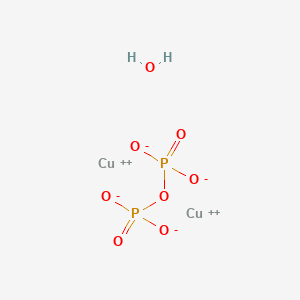
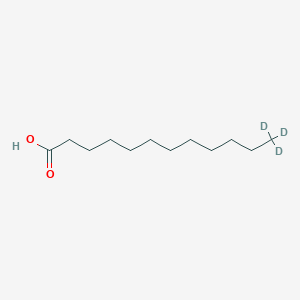
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)
